molecular formula C6H7IN2 B1601888 3-Iodo-2,5-dimethylpyrazine CAS No. 59021-15-7

3-Iodo-2,5-dimethylpyrazine

Cat. No. B1601888
CAS RN: 59021-15-7
M. Wt: 234.04 g/mol
InChI Key: STLFJVQEKULVQV-UHFFFAOYSA-N
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Description

3-Iodo-2,5-dimethylpyrazine (3-IP) is an organoiodine compound with the chemical formula C5H5IN. It is a colorless solid that is structurally related to pyrazine and is used in the synthesis of various organic compounds. 3-IP has a variety of applications in scientific research, including as a fluorescent dye, as a reagent in organic synthesis, and as a tool to study enzyme-catalyzed reactions.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-Iodo-2,5-dimethylpyrazine is a valuable building block in the synthesis of various heterocyclic compounds. Due to the presence of both iodine and pyrazine rings, it serves as a versatile intermediate in constructing complex molecules for pharmaceuticals and agrochemicals. Its reactivity with nucleophiles and metals facilitates the formation of diverse heterocyclic structures essential for biological activity .

Pharmaceutical Research

In pharmaceutical research, 3-Iodo-2,5-dimethylpyrazine is used to develop new drugs. Its iodine moiety is particularly useful in creating radiocontrast agents for imaging techniques like CT scans. Additionally, modifications of the pyrazine ring can lead to compounds with potential therapeutic effects against various diseases .

Material Science

This compound finds applications in material science, particularly in the development of organic semiconductors. The pyrazine unit can interact with other molecules and metals to form conductive materials. These materials are being explored for use in solar cells, light-emitting diodes (LEDs), and transistors .

Agrochemical Synthesis

3-Iodo-2,5-dimethylpyrazine is also instrumental in synthesizing agrochemicals. Its derivatives can act as intermediates in producing herbicides, pesticides, and fungicides. The structural diversity achievable with this compound allows for the creation of chemicals that target specific pests or weeds without harming crops .

Flavor and Fragrance Industry

In the flavor and fragrance industry, derivatives of 3-Iodo-2,5-dimethylpyrazine are used to impart unique scents and tastes. These compounds can contribute to the nutty, roasted flavors in food products or the earthy scents in perfumes .

Biochemical Studies

Due to its structural features, 3-Iodo-2,5-dimethylpyrazine is used in biochemical studies to investigate enzyme-substrate interactions. It can serve as a substrate analog to study the binding and catalytic mechanisms of enzymes that interact with pyrazine derivatives .

properties

IUPAC Name

3-iodo-2,5-dimethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c1-4-3-8-5(2)6(7)9-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLFJVQEKULVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577956
Record name 3-Iodo-2,5-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-2,5-dimethylpyrazine

CAS RN

59021-15-7
Record name 3-Iodo-2,5-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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